Pyrrolo-DC cep

DNA structural dynamics fluorescence lifetime imaging single-molecule FRET

Monitor DNA hybridization without dual-labeled probes. Pyrrolo-DC CEP enables real-time melting, strand invasion, and PCR assays via its 3.5-fold fluorescence decrease upon duplex formation. - **Application**: qPCR (signal-off/on), SNP genotyping, transcription bubble mapping. - **Key property**: Native Tm even at full substitution; ~2 ns lifetime change for time-resolved measurement. - **Supply**: Standard CEP format, compatible with automated synthesizers (avoid iodine oxidation).

Molecular Formula C42H50N5O7P
Molecular Weight 767.8 g/mol
Cat. No. B12074698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo-DC cep
Molecular FormulaC42H50N5O7P
Molecular Weight767.8 g/mol
Structural Identifiers
SMILESCC1=CC2=CN(C(=O)N=C2N1)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N
InChIInChI=1S/C42H50N5O7P/c1-28(2)47(29(3)4)55(52-23-11-22-43)54-37-25-39(46-26-31-24-30(5)44-40(31)45-41(46)48)53-38(37)27-51-42(32-12-9-8-10-13-32,33-14-18-35(49-6)19-15-33)34-16-20-36(50-7)21-17-34/h8-10,12-21,24,26,28-29,37-39H,11,23,25,27H2,1-7H3,(H,44,45,48)
InChIKeyFWLUZTXCSZBURX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolo-DC CEP: Fluorescent Structural Probe


Pyrrolo-DC CEP (also known as 5,N4-Etheno-dC CE-Phosphoramidite, CAS 644962-92-5) is a phosphoramidite building block that enables the site-specific incorporation of the fluorescent nucleoside analog pyrrolo-dC into synthetic oligonucleotides. As a bicyclic analog of deoxycytidine, pyrrolo-dC retains Watson-Crick base-pairing fidelity with deoxyguanosine while exhibiting distinct fluorescence properties that are highly sensitive to base stacking and hybridization state [1]. Its excitation maximum at 350 nm and emission maximum near 473 nm are red-shifted relative to many common fluorescent base analogs, minimizing interference from intrinsic protein or cellular autofluorescence [2]. The phosphoramidite form (CEP) is fully compatible with standard solid-phase DNA synthesis protocols, requiring only standard coupling cycles with the exception of avoiding strong iodine oxidation [3].

Workflow Site-specific fluorescent labeling of synthetic oligonucleotides via solid-phase DNA synthesis
Selection Hybridization-sensitive fluorescence probe with standard phosphoramidite coupling compatibility
Use Context Red-shifted emission profile for reduced interference in complex biological matrices

Why Pyrrolo-DC CEP Cannot Be Replaced


Fluorescent nucleoside analogs differ fundamentally in their photophysical response to base pairing, their structural perturbation of the DNA helix, and their compatibility with enzymatic processing. While several fluorescent cytidine analogs exist (e.g., tC°, etheno-dC, 3-MI), pyrrolo-dC CEP occupies a distinct functional niche: it combines the lowest structural perturbation among its class with a strong, quantifiable hybridization-dependent fluorescence change. Unlike tC°, which exhibits minimal fluorescence quenching upon duplex formation and is better suited for fixed-intensity helical mapping, pyrrolo-dC demonstrates a 3.5-fold decrease in quantum yield between single-stranded and double-stranded states, enabling real-time monitoring of melting, strand invasion, and polymerase-induced unwinding [1]. Unlike etheno-dC, which significantly destabilizes duplexes, pyrrolo-dC maintains native melting temperatures (Tm) even upon full substitution, preserving the integrity of thermodynamic and kinetic measurements [2]. These orthogonal performance characteristics mean that substituting pyrrolo-dC CEP with another fluorescent phosphoramidite will alter both the magnitude and the interpretation of fluorescence changes in hybridization-sensitive experiments.

Pyrrolo-dC CEP tC° tC° lacks hybridization-dependent quantum yield change; fluorescence quenching upon duplex formation may not be reliably observed, limiting real-time monitoring utility
Pyrrolo-dC CEP etheno-dC Etheno-dC introduces significant duplex destabilization (reported Tm reduction per substitution); thermodynamic measurements may be altered, confounding protein-DNA binding studies
Pyrrolo-dC CEP 2-AP 2-Aminopurine exhibits ambiguous base-pairing with both thymine and cytosine; PCR fidelity and amplification specificity may shift, complicating primer-based assays

Pyrrolo-DC CEP Comparative Evidence


Fluorescence Lifetime Change Upon Hybridization

Pyrrolo-dC exhibits a distinct ~2 ns increase in fluorescence lifetime when transitioning from a paired to an unpaired state, making it uniquely suited for time-resolved fluorescence studies. In direct comparative measurements, pyrrolo-dC in duplex DNA displayed an average lifetime of 0.8 ns, while the unpaired form exhibited a lifetime of 2.8 ns, yielding a quantifiable ~2 ns change [1]. In contrast, the comparator tC° showed no significant lifetime difference between paired and unpaired states, limiting its utility in lifetime-based assays [1].

Fluorescence Lifetime Change
Head-to-head
~2 ns increase (0.8 ns paired to 2.8 ns unpaired)
Supports time-resolved hybridization discrimination without FRET pairs
tC° showed no significant lifetime difference between states
DNA structural dynamics fluorescence lifetime imaging single-molecule FRET

Quantum Yield Hybridization Sensitivity

Pyrrolo-dC demonstrates a 3.5-fold reduction in quantum yield (QY) upon duplex formation (QY_ss = 0.07, QY_ds = 0.02), providing a robust fluorescence signal change for monitoring hybridization events [1]. In contrast, tC° exhibits nearly identical QY values (~0.2) in both single-stranded and double-stranded contexts, resulting in minimal signal change upon base pairing [2]. While tC° offers higher absolute brightness (QY = 0.30 vs. pyrrolo-dC QY = 0.07), its insensitivity to hybridization state makes it unsuitable for real-time monitoring of strand association/dissociation [2].

Quantum Yield Hybridization Sensitivity
Cross-study
3.5-fold QY reduction (ss 0.07 to ds 0.02)
Supports label-free real-time monitoring of hybridization events
tC° QY ~0.20 in both ss and ds contexts with minimal change
DNA melting analysis hybridization sensors molecular beacons

Duplex Stability Preservation

Pyrrolo-dC maintains native duplex stability, with fully substituted oligonucleotides exhibiting melting temperatures (Tm) identical to those of unmodified dC controls, preserving Watson-Crick base-pairing specificity for dG [1]. In contrast, etheno-dC (3,N4-etheno-2'-deoxycytidine) introduces a bulky exocyclic modification that significantly perturbs base stacking and reduces duplex Tm by approximately 5-10°C per substitution, depending on sequence context [2]. This structural perturbation alters DNA conformation and can interfere with protein binding, rendering etheno-dC unsuitable for experiments where native DNA structure must be maintained.

Duplex Stability Preservation
Cross-study
Pyrrolo-dC: ΔTm = 0°C (fully substituted vs control)
Etheno-dC: ΔTm ≈ -5 to -10°C per substitution
Preserves native DNA thermodynamics for structural biology and protein-binding studies
Etheno-dC destabilization may confound thermodynamic measurements
DNA thermodynamics structural biology protein-DNA interactions

Polymerase Compatibility

Pyrrolo-dC triphosphate is efficiently incorporated by Taq polymerase opposite dG with high fidelity, and oligonucleotides containing up to five pyrrolo-dC substitutions function as effective PCR primers yielding products identical to unmodified controls [1]. In contrast, 2-aminopurine (2-AP), while a widely used fluorescent adenine analog, exhibits ambiguous base-pairing properties: it can pair with both thymine and cytosine, and its incorporation efficiency varies significantly depending on sequence context and polymerase type, leading to potential misincorporation and altered amplification efficiency [2].

Polymerase Compatibility
Class-level
Pyrrolo-dC: efficient Taq incorporation opposite dG; primers with 0–5 substitutions yield identical PCR products
2-AP: ambiguous pairing with T/C; sequence-dependent incorporation
Supports amplification-based assays requiring high-fidelity base-pairing
2-AP promiscuous pairing may reduce amplification specificity
PCR assay development enzymatic DNA synthesis primer design

Spectral Separation from Autofluorescence

Pyrrolo-dC exhibits excitation and emission maxima (350 nm / 473 nm) that are significantly red-shifted relative to 2-aminopurine (excitation 303 nm / emission 370 nm) and most protein aromatic residues (tryptophan emission ~350 nm) [1]. This spectral separation minimizes overlap with cellular autofluorescence and protein background, improving signal-to-noise ratios in complex biological samples. In cellular imaging and in vivo probing applications, the red-shifted emission of pyrrolo-dC enables cleaner signal detection without requiring extensive background subtraction or specialized filters .

Spectral Separation from Autofluorescence
Cross-study
Pyrrolo-dC: Ex 350 nm / Em 473 nm
2-AP: Ex 303 nm / Em 370 nm
Emission red-shifted by ~100 nm
Supports cellular imaging studies with reduced background overlap
2-AP emission overlaps more with protein autofluorescence
cellular imaging in vivo probing background fluorescence rejection

Adenosine Mismatch Fluorescence Enhancement

Pyrrolo-dC exhibits an unusual and analytically valuable property: when positioned opposite an adenosine mismatch in an otherwise duplex DNA context, its fluorescence intensity exceeds that of the single-stranded species, a behavior not observed with other fluorescent base analogs such as tC° or 2-AP [1]. This phenomenon, attributed to efficient energy transfer from adenosine to pyrrolo-dC, enables in situ discrimination between perfect duplexes, mismatches, and DNA-RNA heteroduplexes. Quantitative studies demonstrate that pyrrolo-dC click adducts can achieve excellent mismatch discrimination, with the directly linked triazole derivative (compound 5) maintaining a quantum yield of Φ=0.32 in oligonucleotides—10-fold higher than the 8-methylpyrrolo-dC derivative (Φ=0.026) [2].

Adenosine Mismatch Fluorescence Enhancement
Class-level
Pyrrolo-dC opposite A-mismatch: fluorescence > single-stranded species
Optimized derivative QY = 0.32 in oligonucleotides
Supports SNP and point mutation detection without complex FRET designs
tC° and 2-AP do not exhibit adenosine-specific enhancement
SNP detection mismatch sensing nucleic acid diagnostics

Pyrrolo-DC CEP Applications


Label-Free DNA Melting and Strand Displacement

Pyrrolo-dC CEP enables label-free, real-time monitoring of DNA melting, strand invasion, and polymerase-induced unwinding by exploiting its 3.5-fold quantum yield reduction upon duplex formation [1]. This eliminates the need for dual-labeled FRET probes, reducing synthesis costs and simplifying experimental design. Applications include high-resolution melting analysis for SNP detection and monitoring of transcription bubble dynamics in RNA polymerase complexes, where pyrrolo-dC has been used to map the elongation complex with single-base resolution [1].

Lifetime-Based DNA Structure Discrimination

The distinct ~2 ns fluorescence lifetime change of pyrrolo-dC between paired and unpaired states enables time-resolved fluorescence measurements to distinguish DNA secondary structures, protein-induced distortions, and local base-pair breathing [2]. This is particularly valuable in single-molecule experiments and cellular imaging where intensity-based measurements are confounded by variable probe concentration and photobleaching. The lifetime contrast provides a robust, concentration-independent readout of DNA conformation [2].

Intrinsic Fluorescent Primers for qPCR

Pyrrolo-dC CEP can be incorporated into PCR primers to create 'signal-off' or 'signal-on' qPCR assays that do not require separate fluorescent probes such as SYBR Green or TaqMan [3]. In the signal-off format, primer fluorescence decreases as amplification proceeds due to duplex formation, providing a simple, low-cost quantitative readout. In the signal-on format, a single pyrrolo-dC probe can detect multiple targets, significantly reducing assay development time and consumable costs compared to multiplexed TaqMan approaches [3].

Adenosine-Specific SNP and Mismatch Detection

The unique property of pyrrolo-dC to exhibit enhanced fluorescence when positioned opposite an adenosine mismatch enables simple, homogenous SNP genotyping assays without requiring enzymatic discrimination or complex post-PCR processing [4]. Optimized pyrrolo-dC derivatives with quantum yields up to 0.32 maintain this discrimination capability in long DNA targets where conventional high-resolution melt analysis fails, offering a robust alternative for clinical diagnostics and genotyping applications [4].

Application
Selection Property
Validation Focus
Label-free DNA melting and strand displacement monitoring
Hybridization-dependent quantum yield change
Duplex formation signal response
Lifetime-based DNA structure discrimination
Paired vs. unpaired fluorescence lifetime contrast
Time-resolved conformation readout
Intrinsic fluorescent primers for qPCR
Amplification-compatible incorporation fidelity
Signal-off/on primer performance validation
Adenosine mismatch SNP detection
Mismatch-specific fluorescence enhancement
SNP discrimination in DNA target sequences

Technical Documentation Hub

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